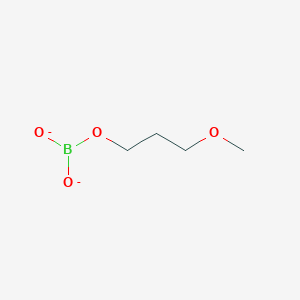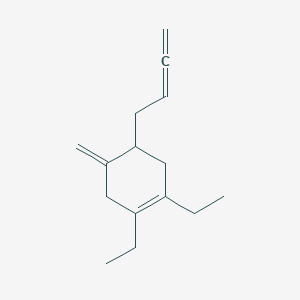
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene typically involves multi-step organic reactions. One common method involves the reaction of buta-2,3-dien-1-ol with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts such as copper iodide (CuI) and solvents like tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like LiAlH₄, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
科学的研究の応用
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of spermine oxidase, reducing the production of reactive oxygen species (ROS) and preventing DNA damage . This inhibition can lead to decreased tumor incidence, making it a potential chemopreventive agent .
類似化合物との比較
Similar Compounds
N1,N4-di(buta-2,3-dien-1-yl)butane-1,4-diamine: Another compound with similar structural features and enzyme inhibition properties.
4-(buta-2,3-dien-1-yl)-N,N-dimethylaniline: Shares the buta-2,3-dien-1-yl group and exhibits similar reactivity.
Uniqueness
4-(Buta-2,3-dien-1-yl)-1,2-diethyl-5-methylidenecyclohex-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
388606-30-2 |
|---|---|
分子式 |
C15H22 |
分子量 |
202.33 g/mol |
InChI |
InChI=1S/C15H22/c1-5-8-9-15-11-14(7-3)13(6-2)10-12(15)4/h8,15H,1,4,6-7,9-11H2,2-3H3 |
InChIキー |
GPVZUJVKKRJRQA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CC(=C)C(C1)CC=C=C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


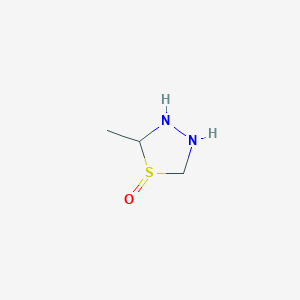
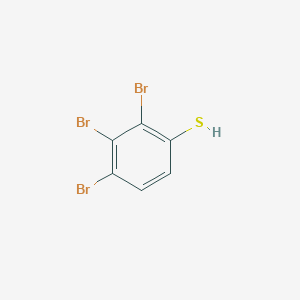

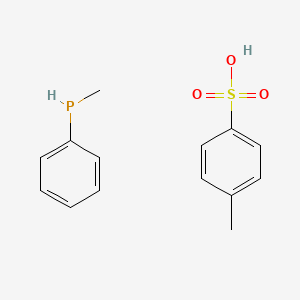
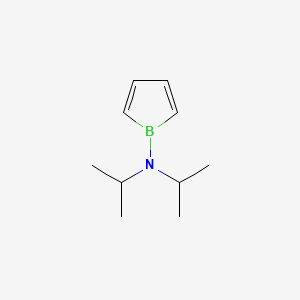
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
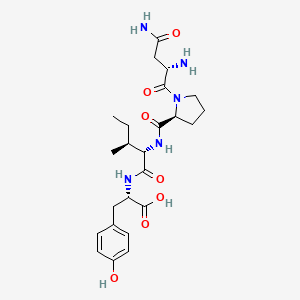
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

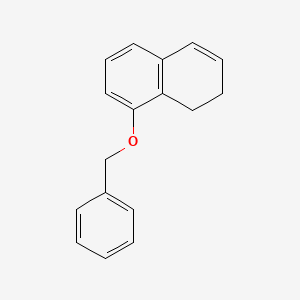
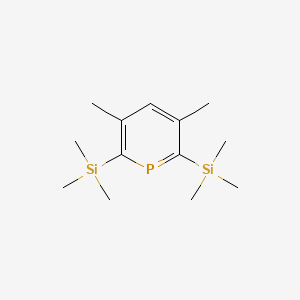
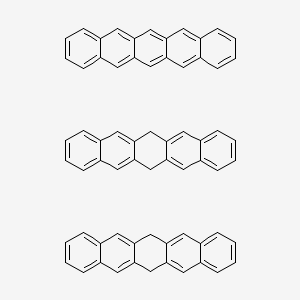
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
